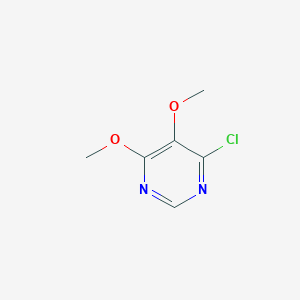
(2,5-Dimethylanilino)thiourea
Übersicht
Beschreibung
(2,5-Dimethylanilino)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound this compound is specifically a derivative of thiourea where the nitrogen atoms are substituted with a 2,5-dimethylanilino group.
Wirkmechanismus
Target of Action
(2,5-Dimethylanilino)thiourea, like other thiourea derivatives, has been found to interact with several key enzymes in the body. These include α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes such as carbohydrate digestion, neurotransmission, and regulation of glucose metabolism .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of these enzymes. For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars. This inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes . Similarly, by inhibiting AChE and BuChE, which are involved in the breakdown of the neurotransmitter acetylcholine, the compound can influence neurotransmission .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase slows down the breakdown of carbohydrates, affecting the glucose metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in memory and learning, muscle function, and other aspects of the nervous system .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets. For instance, by inhibiting α-amylase and α-glucosidase, it can help regulate blood sugar levels . By inhibiting AChE and BuChE, it can potentially influence neurological functions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
(2,5-Dimethylanilino)thiourea and its derivatives have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . These properties are believed to be due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Cellular Effects
The cellular effects of this compound are diverse. For instance, thiourea derivatives have shown remarkable inhibition activity when compared with standard inhibitors . This suggests that this compound could have a significant impact on various types of cells and cellular processes.
Molecular Mechanism
It is believed that the biological activity of these compounds is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Temporal Effects in Laboratory Settings
Thiourea and its derivatives have been found to possess numerous beneficial properties, suggesting that they could have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .
Metabolic Pathways
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
Transport and Distribution
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
Subcellular Localization
It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .
Vorbereitungsmethoden
The synthesis of (2,5-Dimethylanilino)thiourea typically involves the reaction of 2,5-dimethylaniline with thiocarbamoyl chloride or isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
(2,5-Dimethylanilino)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include mild to moderate temperatures, organic solvents, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thioureas, thiols, and amines .
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylanilino)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics and rubber
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethylanilino)thiourea can be compared with other thiourea derivatives such as:
Phenylthiourea: Similar in structure but with different substituents on the aromatic ring, leading to variations in biological activity and chemical reactivity.
N,N’-Disubstituted thioureas: These compounds have different substituents on the nitrogen atoms, which can significantly alter their properties and applications.
Isothioureas: These are tautomers of thioureas with different bonding arrangements, resulting in distinct chemical and biological behaviors.
Eigenschaften
IUPAC Name |
(2,5-dimethylanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJKRFUDRHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251255 | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56737-76-9 | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)











